Methyl isoquinoline-1-carboxylate

Description

BenchChem offers high-quality Methyl isoquinoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoquinoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

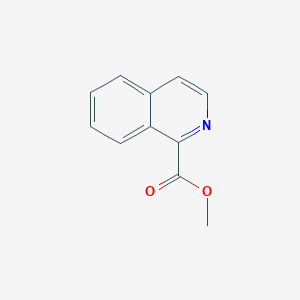

Structure

3D Structure

Properties

IUPAC Name |

methyl isoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHGJDGITRCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611313 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27104-72-9 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl Isoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl isoquinoline-1-carboxylate, a key building block in medicinal chemistry and materials science. This document details the primary synthetic route, including a thorough experimental protocol for the esterification of isoquinoline-1-carboxylic acid. Furthermore, it presents key characterization data to ensure the identity and purity of the final product. The logical workflow for the synthesis is also visually represented to aid in experimental planning and execution.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. In particular, functionalization at the C1 position of the isoquinoline ring is a common strategy in the development of novel therapeutic agents. Methyl isoquinoline-1-carboxylate serves as a versatile intermediate, enabling further chemical modifications to produce a diverse array of complex molecules for drug discovery and materials science applications. This guide focuses on a reliable and high-yielding method for its preparation.

Synthetic Pathway

The most direct and widely employed method for the synthesis of methyl isoquinoline-1-carboxylate is the esterification of isoquinoline-1-carboxylic acid. This two-step, one-pot procedure involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by in-situ methanolysis to yield the desired methyl ester.

A logical workflow for this synthesis is presented below:

Caption: Synthetic workflow for Methyl Isoquinoline-1-carboxylate.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of methyl isoquinoline-1-carboxylate from isoquinoline-1-carboxylic acid.

Materials and Methods

Materials:

-

Isoquinoline-1-carboxylic acid

-

Thionyl chloride (SOCl₂), purified

-

Absolute methyl alcohol (CH₃OH)

-

Potassium bicarbonate (KHCO₃)

-

Decolorizing carbon

-

Water

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration equipment

-

Rotary evaporator

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Melting Point Apparatus

Synthesis of Methyl Isoquinoline-1-carboxylate

This procedure is adapted from a general method for the preparation of methyl esters of isoquinolinecarboxylic acids.[1]

Step 1: Formation of Isoquinoline-1-carbonyl Chloride Hydrochloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 g of isoquinoline-1-carboxylic acid in 10 mL of purified thionyl chloride.

-

Heat the mixture to reflux on a water bath for 5 minutes.

-

After the reflux period, remove the excess thionyl chloride by evaporation under reduced pressure using a water pump. The resulting solid is the crude hydrochloride salt of isoquinoline-1-carbonyl chloride. This intermediate is typically used directly in the next step without further purification.

Step 2: Esterification

-

To the crude isoquinoline-1-carbonyl chloride hydrochloride, add 10 mL of absolute methyl alcohol.

-

Heat the mixture to reflux on a water bath for 5 minutes.

-

Following the reflux, remove the excess methyl alcohol by evaporation.

-

Dissolve the resulting solid in a sufficient amount of water at room temperature.

-

Treat the aqueous solution with a small amount of decolorizing carbon at room temperature and filter the mixture.

-

To the clear filtrate, add an excess of an aqueous solution of potassium bicarbonate.

-

The white, crystalline methyl isoquinoline-1-carboxylate will precipitate out of the solution.

-

Collect the solid product by filtration and dry at room temperature.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of methyl isoquinoline-1-carboxylate.

| Parameter | Value | Reference |

| Starting Material | Isoquinoline-1-carboxylic acid | |

| Final Product | Methyl isoquinoline-1-carboxylate | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | [2] |

| Typical Yield | > 90% | [1] |

Characterization Data

The identity and purity of the synthesized methyl isoquinoline-1-carboxylate can be confirmed by spectroscopic analysis.

Table 2: Physicochemical and Spectroscopic Data

| Property | Predicted Value | Notes |

| Appearance | White crystalline solid | |

| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.53 (d, J = 8.4 Hz, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.78 (t, J = 7.6 Hz, 1H), 7.70 (t, J = 7.5 Hz, 1H), 4.07 (s, 3H) | These are representative shifts for a similar isoquinoline carboxylate structure and may vary slightly. |

| 13C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.0, 154.0, 140.7, 136.6, 130.4, 129.4, 128.3, 127.0, 126.0, 124.8, 52.6 | These are representative shifts for a similar isoquinoline carboxylate structure and may vary slightly. |

Note: The provided NMR data is based on closely related structures and serves as an estimation. Actual experimental values should be obtained for confirmation.

Conclusion

This technical guide outlines a robust and high-yielding protocol for the synthesis of methyl isoquinoline-1-carboxylate. The detailed experimental procedure, coupled with the presented quantitative and characterization data, provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and verify this important chemical intermediate. The straightforward nature of this synthetic route makes it amenable to both small-scale laboratory synthesis and potential scale-up operations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of Methyl Isoquinoline-1-carboxylate

Introduction: Methyl isoquinoline-1-carboxylate is an organic compound featuring an isoquinoline core with a methyl ester at the 1-position. This heterocyclic aromatic molecule serves as a valuable building block in organic synthesis and has been explored for its utility in various chemical transformations. Its derivatives are of significant interest in medicinal chemistry due to the broad pharmacological activities associated with the isoquinoline scaffold, including anti-inflammatory, anti-migratory, and anti-tumor properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of methyl isoquinoline-1-carboxylate.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| CAS Number | 27104-72-9 | [4] |

| Physical Form | Liquid | [5] |

| Purity | 95% | [5] |

| Storage Temperature | Room temperature, sealed in dry conditions | [5] |

| InChI | InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | [4][5] |

| InChIKey | WJHGJDGITRCZLH-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 |

Chemical Reactivity and Applications

Methyl isoquinoline-1-carboxylate and its parent acid, isoquinoline-1-carboxylic acid, exhibit notable reactivity that has been leveraged in synthetic organic chemistry.

1. Role in Oxidation Reactions: Methyl isoquinoline-1-carboxylate has been identified as having high values in oxidation reactions and can function as a terminal oxidant in organic synthesis. It can be utilized as an experimental oxidant for the oxidation of terminal alkenes to produce terminal epoxides.

2. Glycosylation Reactions: A significant application of the isoquinoline-1-carboxylate moiety is its use as a traceless leaving group in chelation-assisted glycosylation reactions. Glycosyl isoquinoline-1-carboxylates have been developed as stable, readily available glycosyl donors.[6][7] These reactions are typically promoted by copper(II) triflate (Cu(OTf)₂) under mild and neutral conditions.[6][7] The copper isoquinoline-1-carboxylate salt precipitates from the reaction mixture, effectively making the leaving group traceless in solution.[6][7] This methodology allows for the iterative synthesis of oligosaccharides.[7]

Experimental Protocols

Copper-Promoted Glycosylation Using a Glycosyl Isoquinoline-1-carboxylate Donor

This protocol is a representative example of the use of the isoquinoline-1-carboxylate moiety in glycosylation, as described in the literature.[6][7]

Materials:

-

Glycosyl Isoquinoline-1-carboxylate (Donor)

-

Glycosyl Acceptor (e.g., an alcohol)

-

Copper(II) triflate (Cu(OTf)₂)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the glycosyl acceptor (1.2 equivalents) in the chosen anhydrous solvent, add the glycosyl isoquinoline-1-carboxylate donor (1.0 equivalent).

-

The mixture is stirred under an inert atmosphere.

-

Copper(II) triflate (0.6 to 1.2 equivalents) is added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is filtered to remove the precipitated copper isoquinoline-1-carboxylate salt.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired glycosylated product.

Visualizations

Experimental and Logical Workflows

Caption: Workflow of copper-promoted glycosylation.

Potential Biological Activity Pathway

While the direct interaction of methyl isoquinoline-1-carboxylate with specific signaling pathways is not detailed, derivatives of isoquinoline-1-carboxamide have been shown to inhibit the MAPKs/NF-κB pathway in microglial cells, suggesting a potential mechanism of action for this class of compounds in neuroinflammation.[2]

Caption: Potential inhibition of the MAPK/NF-κB pathway.

Conclusion

Methyl isoquinoline-1-carboxylate is a versatile chemical entity with established applications in organic synthesis, particularly in oxidation and glycosylation reactions. The broader isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in modulating key signaling pathways involved in inflammation and cell proliferation.[2][3] Further research into the synthesis of novel derivatives of methyl isoquinoline-1-carboxylate and the exploration of their biological activities could lead to the development of new therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl isoquinoline-1-carboxylate | 27104-72-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl Isoquinoline-1-carboxylate (CAS No. 27104-72-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl isoquinoline-1-carboxylate, a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological activities associated with the broader isoquinoline scaffold, highlighting potential areas for future research.

Chemical Identity and Properties

Methyl isoquinoline-1-carboxylate is a derivative of isoquinoline, a structural isomer of quinoline, with a methyl ester group at the 1-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 27104-72-9 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | methyl isoquinoline-1-carboxylate | [1] |

| Synonyms | Isoquinoline-1-carboxylic acid methyl ester, Methyl 1-isoquinolinecarboxylate | [1][2] |

| Physical Form | Liquid (at room temperature) | |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 187.063328530 Da | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

Synthesis of Methyl Isoquinoline-1-carboxylate

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Reissert reactions.[3][4][5][6][7][8][9][10][11][12] The Reissert reaction, in particular, provides a direct route to functionalize the 1-position of the isoquinoline ring and is a common method for preparing isoquinoline-1-carboxylic acids and their derivatives.[12]

Experimental Protocol: Synthesis via Reissert Reaction followed by Esterification

This protocol outlines a general two-step procedure for the synthesis of Methyl isoquinoline-1-carboxylate. The first step involves the formation of isoquinoline-1-carboxylic acid via a Reissert-Kaufmann type reaction, followed by esterification.

Step 1: Synthesis of Isoquinoline-1-carboxylic Acid (a Reissert-Kaufmann approach)

-

Materials: Isoquinoline, Potassium Cyanide (KCN), Benzoyl Chloride, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, dissolve isoquinoline in a suitable solvent such as dichloromethane.

-

Add a solution of potassium cyanide in water to the flask.

-

Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolate the intermediate Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline.

-

Hydrolyze the Reissert compound by heating with concentrated hydrochloric acid.

-

Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the isoquinoline-1-carboxylic acid.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Esterification to Methyl Isoquinoline-1-carboxylate

-

Materials: Isoquinoline-1-carboxylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

-

Procedure (Fischer Esterification):

-

Suspend isoquinoline-1-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl isoquinoline-1-carboxylate.

-

Spectral Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.2 | d | 1H | H-8 |

| ~8.0 - 7.8 | d | 1H | H-3 |

| ~7.8 - 7.5 | m | 3H | H-4, H-5, H-7 |

| ~7.5 - 7.3 | t | 1H | H-6 |

| ~4.0 | s | 3H | -OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~150 - 120 | Aromatic Carbons (C-1, C-3 to C-8a) |

| ~53 | -OCH₃ |

Table 5: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for Methyl isoquinoline-1-carboxylate, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. Derivatives of isoquinoline have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-migratory, anticancer, and antiviral effects.

Anti-Inflammatory and Anti-Migratory Activity

Studies on isoquinoline-1-carboxamides, structurally related to Methyl isoquinoline-1-carboxylate, have shown potent anti-inflammatory and anti-migratory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells. The mechanism of action for these compounds was found to be the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

References

- 1. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl isoquinoline-1-carboxylate - CAS:27104-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. name-reaction.com [name-reaction.com]

- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 12. Reissert reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl Isoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl isoquinoline-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, and available synthetic methodologies. Furthermore, it explores the broader pharmacological context of the isoquinoline scaffold, with a specific focus on the inhibition of key inflammatory signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of isoquinoline derivatives.

Chemical Identity and Structure

The nomenclature and structural representation of methyl isoquinoline-1-carboxylate are fundamental to its study. Its unambiguous identification is crucial for database searches, procurement, and regulatory purposes.

IUPAC Name: methyl isoquinoline-1-carboxylate

Synonyms: Isoquinoline-1-carboxylic acid methyl ester, 1-Isoquinolinecarboxylic acid methyl ester

Chemical Structure:

The structure of methyl isoquinoline-1-carboxylate consists of an isoquinoline ring system with a methyl carboxylate group substituted at the 1-position. The isoquinoline core is a bicyclic aromatic heterocycle, containing a benzene ring fused to a pyridine ring.

Caption: 2D Chemical Structure of Methyl Isoquinoline-1-carboxylate.

Physicochemical and Spectral Data

Quantitative data is essential for experimental design, including solubility determination, dosage calculations, and analytical method development. The following tables summarize the key physicochemical and computed properties of methyl isoquinoline-1-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem |

| Molecular Weight | 187.19 g/mol | PubChem |

| CAS Number | 27104-72-9 | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

| Storage Temperature | Room Temperature (Sealed in dry) | Sigma-Aldrich |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectral Data:

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic protons (isoquinoline ring) | 7.0 - 9.0 | Multiplet/Doublet |

| Methoxy protons (-OCH₃) | ~3.9 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of methyl isoquinoline-1-carboxylate is not widely published, methods for structurally similar compounds provide a strong basis for its preparation.

Synthesis of Methyl 3-isoquinolinecarboxylate:

A relevant synthetic procedure involves the oxidation of a tetrahydroisoquinoline precursor.

-

Starting Material: Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Reagents: Potassium permanganate, N,N-dimethylformamide (DMF), ethanol.

-

Procedure:

-

Dissolve methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in DMF.

-

Add potassium permanganate to the solution.

-

Allow the reaction to proceed for several hours.

-

Quench the reaction with ethanol and stir.

-

Remove the solvent and redissolve the residue in methanol.

-

Purify the product by column chromatography.

-

This method, while for the 3-carboxylate isomer, illustrates a potential oxidative aromatization approach.

General Synthesis of 1-Substituted Isoquinolines:

A common method for preparing 1-substituted isoquinolines is through a Reissert reaction. This involves the reaction of isoquinoline with an acyl chloride and a cyanide source, followed by hydrolysis and subsequent modification of the 1-position.

Biological Activity and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Inhibition of Inflammatory Pathways:

Derivatives of isoquinoline-1-carboxamide have been shown to possess potent anti-inflammatory and anti-migratory activities in lipopolysaccharide (LPS)-treated microglial cells. These effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

MAPK/NF-κB Signaling Pathway:

The diagram below illustrates the inhibitory effect of isoquinoline-1-carboxamide derivatives on the LPS-induced inflammatory cascade.

Caption: Inhibition of the MAPKs/NF-κB pathway by isoquinoline-1-carboxamide derivatives.

This pathway highlights the potential of methyl isoquinoline-1-carboxylate and related compounds to modulate inflammatory responses, making them attractive candidates for the development of novel therapeutics for neuroinflammatory and other inflammatory disorders.

Conclusion

Methyl isoquinoline-1-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and organic synthesis. While detailed experimental data for this specific compound is limited, the broader understanding of the isoquinoline class provides a strong framework for its investigation. The established role of isoquinoline derivatives in modulating key signaling pathways, such as the MAPK/NF-κB pathway, underscores the importance of continued research into this compound and its analogs. This guide serves as a starting point for researchers, providing the necessary foundational information to facilitate further exploration and application of methyl isoquinoline-1-carboxylate.

References

An In-depth Technical Guide to Methyl Isoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isoquinoline-1-carboxylate is a heterocyclic organic compound with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the current understanding of its biological context. While specific biological activity data for Methyl isoquinoline-1-carboxylate is limited in publicly accessible literature, this document summarizes the known activities of structurally related isoquinoline derivatives to provide a basis for future research and drug discovery efforts. Detailed experimental protocols for a plausible synthetic route are provided, based on established chemical transformations.

Introduction

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] The functionalization of the isoquinoline nucleus at the C1 position has been a key strategy in the development of novel therapeutic agents. Methyl isoquinoline-1-carboxylate, as a stable ester derivative, represents a valuable building block for further chemical modifications and biological screening. Its discovery is rooted in the broader exploration of isoquinoline chemistry, particularly through methods enabling C1 functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl isoquinoline-1-carboxylate is presented in Table 1. This data has been aggregated from various chemical databases.[2]

Table 1: Physicochemical Properties of Methyl Isoquinoline-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| CAS Number | 27104-72-9 | [2] |

| IUPAC Name | methyl isoquinoline-1-carboxylate | [2] |

| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 | [2] |

| Appearance | Not explicitly reported, likely a solid | - |

| Solubility | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

Synthesis of Methyl Isoquinoline-1-carboxylate

Synthesis Workflow

The logical workflow for the synthesis of Methyl isoquinoline-1-carboxylate is depicted in the following diagram.

Caption: Synthesis workflow for Methyl isoquinoline-1-carboxylate.

Experimental Protocols

The following protocols are based on well-established, general procedures for the Reissert reaction and Fischer esterification.

Step 1: Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction

This protocol is adapted from the general principles of the Reissert reaction.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve isoquinoline in a suitable solvent such as dichloromethane.

-

Addition of Reagents: Cool the solution in an ice bath. Add an acyl chloride (e.g., benzoyl chloride) dropwise, followed by an aqueous solution of potassium cyanide.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer and wash it sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude Reissert compound.

-

Hydrolysis: Subject the crude Reissert compound to acidic or basic hydrolysis. For acidic hydrolysis, reflux the compound in a mixture of concentrated hydrochloric acid and acetic acid. For basic hydrolysis, reflux with an aqueous solution of sodium hydroxide.

-

Purification: After hydrolysis, adjust the pH of the solution to precipitate the isoquinoline-1-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry to obtain the desired product.

Step 2: Synthesis of Methyl Isoquinoline-1-carboxylate via Fischer Esterification

This protocol follows the general procedure for Fischer esterification.[4]

-

Reaction Setup: In a round-bottom flask, suspend isoquinoline-1-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure Methyl isoquinoline-1-carboxylate.

Biological Activity and Signaling Pathways

There is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of Methyl isoquinoline-1-carboxylate. However, the broader class of isoquinoline derivatives is known for a wide range of pharmacological effects.[1] A summary of the biological activities of some related isoquinoline compounds is presented in Table 2.

Table 2: Biological Activities of Selected Isoquinoline Derivatives

| Compound/Derivative Class | Biological Activity | Reference(s) |

| Isoquinoline-1-carboxamides | Anti-inflammatory and anti-migratory effects in microglial cells, potentially through inhibition of the MAPKs/NF-κB pathway. | [5] |

| 1,2,3,4-Tetrahydroisoquinolines (THIQs) | Antidepressant, neuroprotective, antibacterial, and antimalarial activities have been reported for various analogs. | [6] |

| Simple Isoquinoline Alkaloids | Anti-inflammatory and other biological activities. | [7] |

| Glycosyl Isoquinoline-1-carboxylates | Used as glycosyl donors in chemical synthesis, indicating their reactivity and potential for creating complex bioactive molecules. | [8] |

Hypothetical Biological Screening Workflow

Given the diverse activities of related compounds, a logical workflow for the initial biological evaluation of Methyl isoquinoline-1-carboxylate is proposed below.

Caption: Hypothetical workflow for biological screening.

Conclusion

Methyl isoquinoline-1-carboxylate is a readily accessible compound through well-established synthetic methodologies. While its specific biological functions remain to be elucidated, the rich pharmacology of the isoquinoline class of compounds suggests that it is a promising candidate for further investigation in drug discovery programs. This guide provides the foundational chemical knowledge required to synthesize and further explore the potential of this molecule. Future research should focus on a systematic evaluation of its biological activity to unlock its therapeutic potential.

References

- 1. methyl isoquinoline-1-carboxylate - CAS:27104-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 8. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl Isoquinoline-1-carboxylate: A Technical Guide

Introduction

Methyl isoquinoline-1-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its isoquinoline core is a key structural motif in numerous biologically active molecules. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and quality control in synthetic and analytical workflows. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for Methyl isoquinoline-1-carboxylate, based on data for closely related derivatives, along with general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Due to the limited availability of public domain spectroscopic data for Methyl isoquinoline-1-carboxylate, the following tables present representative data from closely related isoquinoline carboxylate derivatives. These values provide an expected range and pattern for the signals of the target molecule.

Table 1: 1H NMR (Proton Nuclear Magnetic Resonance) Data of Representative Isoquinoline Derivatives

| Proton | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 8.65 (CDCl3) | s | - |

| H-4 | 8.51 - 8.45 (CDCl3) | m | - |

| H-5 | 8.86 - 8.80 (CDCl3) | m | - |

| H-6 | 7.81 – 7.74 (CDCl3) | m | - |

| H-7 | 7.76 – 7.67 (CDCl3) | m | - |

| H-8 | 8.02 – 7.95 (CDCl3) | m | - |

| -OCH3 | 4.05 (CDCl3) | s | - |

Table 2: 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of Representative Isoquinoline Derivatives

| Carbon | Chemical Shift (δ) ppm (Solvent) |

| C-1 | 153.9 |

| C-3 | 139.8 |

| C-4 | 126.8 |

| C-4a | 127.0 |

| C-5 | 128.5 |

| C-6 | 131.2 |

| C-7 | 131.2 |

| C-8 | 127.2 |

| C-8a | 137.0 |

| C=O | 165.9 |

| -OCH3 | 53.0 |

Table 3: IR (Infrared) Spectroscopy Data of Representative Aromatic Esters

| Functional Group | Vibrational Mode | Absorption Range (cm-1) |

| C=O (Ester) | Stretch | 1730 - 1715 |

| C-O (Ester) | Stretch | 1310 - 1250 and 1130 - 1100 |

| C=N (Isoquinoline) | Stretch | ~1620 |

| C=C (Aromatic) | Stretch | ~1600 and ~1475 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Methyl) | Stretch | 3000 - 2850 |

Table 4: MS (Mass Spectrometry) Data

| Ion | m/z (Mass-to-Charge Ratio) | Method |

| [M]+ | 187.06 | Calculated |

| [M+H]+ | 188.07 | Calculated |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.

-

Data Acquisition:

-

For 1H NMR, standard parameters are used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For 13C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is usually required compared to 1H NMR.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm-1).

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump after being dissolved in a suitable solvent (e.g., methanol, acetonitrile), or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule [M+H]+ with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Methyl isoquinoline-1-carboxylate.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of Methyl Isoquinoline-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoquinoline-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its isoquinoline core is a structural motif found in numerous biologically active natural products and synthetic compounds. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of Methyl isoquinoline-1-carboxylate, detailed experimental protocols for solubility determination, and a relevant biological context for its potential application.

While specific quantitative solubility data for Methyl isoquinoline-1-carboxylate is not extensively available in the public domain, this guide extrapolates its likely solubility based on the known behavior of isoquinoline and its derivatives. Isoquinoline itself is known to be soluble in many common organic solvents[1].

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of Methyl isoquinoline-1-carboxylate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |

| Molecular Weight | 187.19 g/mol | PubChem[2] |

| CAS Number | 27104-72-9 | PubChem[2] |

| Predicted logP | 2.3 | PubChem[2] |

Solubility Profile

Based on the general solubility of isoquinoline and related heterocyclic compounds, a qualitative solubility profile for Methyl isoquinoline-1-carboxylate in a range of common organic solvents is provided in Table 2. The principle of "like dissolves like" suggests that this moderately polar compound will exhibit good solubility in polar aprotic and moderately polar protic solvents.

| Solvent | Polarity | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Dichloromethane | Moderately Polar | Soluble |

| Chloroform | Moderately Polar | Soluble |

| Tetrahydrofuran (THF) | Moderately Polar | Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Insoluble |

| Water | Polar Protic | Sparingly Soluble to Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a compound like Methyl isoquinoline-1-carboxylate.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Methyl isoquinoline-1-carboxylate to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid is the final weight of the dish minus its initial tared weight.

-

Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or g/L).

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Methyl isoquinoline-1-carboxylate of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

After reaching equilibrium, filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the solvent.

-

Experimental Workflow

The general workflow for determining the solubility of a compound is depicted in the following diagram.

Biological Context: Relevance in Cancer Research

Isoquinoline alkaloids have garnered significant attention in cancer research due to their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest[3][4][5]. Several studies have indicated that some isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway[6][7]. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8]. The ability of isoquinoline-based compounds to inhibit this pathway makes them promising candidates for the development of novel anticancer therapeutics.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline derivatives.

Conclusion

This technical guide provides a foundational understanding of the solubility of Methyl isoquinoline-1-carboxylate in organic solvents. While specific quantitative data remains to be experimentally determined, the provided qualitative profile and detailed experimental protocols offer a robust framework for researchers. Furthermore, the exploration of its potential role in modulating the PI3K/Akt/mTOR signaling pathway highlights the importance of such compounds in the ongoing search for novel cancer therapeutics. Further experimental investigation into the precise solubility and biological activity of Methyl isoquinoline-1-carboxylate is warranted to fully elucidate its potential in drug development.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Methyl isoquinoline-1-carboxylate | C11H9NO2 | CID 21196988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Reactivity of the Ester Group in Methyl Isoquinoline-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ester group in methyl isoquinoline-1-carboxylate. The strategic location of the ester at the C-1 position of the isoquinoline ring system, adjacent to the heterocyclic nitrogen atom, imparts distinct electronic properties that govern its chemical behavior. This document details key transformations of the ester functionality, including hydrolysis, amidation, reduction, and reactions with organometallic reagents. Experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Electronic and Steric Considerations

The reactivity of the ester group in methyl isoquinoline-1-carboxylate is significantly influenced by the electron-withdrawing nature of the isoquinoline ring's nitrogen atom. This effect increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack compared to esters on a simple benzene ring. Nucleophilic reactions, therefore, generally proceed readily at the C-1 position. Steric hindrance around the C-1 position is minimal, allowing for the approach of various nucleophiles.

Key Reactions of the Ester Group

The methyl ester at the C-1 position of the isoquinoline scaffold can undergo a variety of useful transformations, providing access to a range of important derivatives such as carboxylic acids, amides, and alcohols.

Hydrolysis to Isoquinoline-1-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions. This reaction is a fundamental transformation for the synthesis of isoquinoline-1-carboxylic acid, a valuable building block for further derivatization.

Table 1: Quantitative Data for Hydrolysis of Methyl Isoquinoline-1-carboxylate

| Reaction | Product | Reagents and Conditions | Yield |

| Basic Hydrolysis | Isoquinoline-1-carboxylic acid | 1. NaOH (aq), EtOH, Reflux2. HCl (aq) to pH ~2 | High |

| Acidic Hydrolysis | Isoquinoline-1-carboxylic acid | H2SO4 (aq), Reflux | Good |

Experimental Protocol: Basic Hydrolysis (Representative)

-

Dissolve methyl isoquinoline-1-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to approximately pH 2 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford isoquinoline-1-carboxylic acid.

Product Characterization (Isoquinoline-1-carboxylic acid)

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): δ 15.5 (br s, 1H, COOH), 8.65 (d, J=8.4 Hz, 1H), 8.40 (d, J=5.6 Hz, 1H), 8.25 (d, J=8.0 Hz, 1H), 8.10 (t, J=7.6 Hz, 1H), 7.95 (t, J=7.6 Hz, 1H), 7.80 (d, J=5.6 Hz, 1H).[1][2]

-

¹³C NMR (DMSO-d₆): δ 166.8, 149.2, 142.9, 137.5, 131.2, 129.1, 128.8, 128.1, 127.5, 125.4.[1]

Amidation to Isoquinoline-1-carboxamide

The ester can be converted to the corresponding amide by reaction with ammonia or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires elevated temperatures. The resulting isoquinoline-1-carboxamides are of interest in medicinal chemistry.[3]

Table 2: Quantitative Data for Amidation of Methyl Isoquinoline-1-carboxylate

| Reaction | Product | Reagents and Conditions | Yield |

| Aminolysis | Isoquinoline-1-carboxamide | Ammonia (in methanol or as a gas), heat | Moderate to Good |

| Aminolysis | N-Substituted isoquinoline-1-carboxamide | Primary or Secondary Amine, heat | Varies depending on the amine; generally moderate to good yields can be expected.[4] |

Note: While direct amidation of methyl isoquinoline-1-carboxylate is a standard transformation, specific yield data from this starting material is not detailed in the provided search results. The yields for isoquinoline-1-carboxamides in the literature often originate from other synthetic routes, such as the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline, which can produce yields ranging from 55-89%.[3]

Experimental Protocol: Amidation with Ammonia (Representative)

-

Place methyl isoquinoline-1-carboxylate in a sealed pressure vessel.

-

Add a solution of ammonia in methanol.

-

Heat the vessel at a temperature of 100-150 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction vessel to room temperature and carefully vent the pressure.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield isoquinoline-1-carboxamide.

Product Characterization (Representative N-Substituted Isoquinoline-1-carboxamides)

-

N-(tert-butyl)isoquinoline-1-carboxamide:

-

¹H NMR (CDCl₃): δ 8.52 (d, J=5.6 Hz, 1H), 8.18 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.70-7.58 (m, 2H), 7.52 (d, J=5.6 Hz, 1H), 1.55 (s, 9H).

-

-

N-phenylisoquinoline-1-carboxamide:

-

¹H NMR (CDCl₃): δ 10.2 (s, 1H), 8.62 (d, J=5.6 Hz, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.92-7.85 (m, 3H), 7.78-7.65 (m, 2H), 7.45 (t, J=7.8 Hz, 2H), 7.22 (t, J=7.4 Hz, 1H).

-

Reduction to (Isoquinolin-1-yl)methanol

The ester group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a straightforward route to (isoquinolin-1-yl)methanol, a versatile intermediate for further functionalization.

Table 3: Quantitative Data for the Reduction of Methyl Isoquinoline-1-carboxylate

| Reaction | Product | Reagents and Conditions | Yield |

| Reduction | (Isoquinolin-1-yl)methanol | 1. LiAlH₄, Anhydrous THF, 0 °C to rt2. H₂O quench | 90% |

Experimental Protocol: Reduction with LiAlH₄

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of methyl isoquinoline-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford (isoquinolin-1-yl)methanol.

Product Characterization ((Isoquinolin-1-yl)methanol)

-

Appearance: White solid.

-

¹H NMR (400 MHz, CDCl₃): δ 8.46 (d, J = 5.6 Hz, 1H), 7.93 (d, J = 8.4 Hz, 1H), 7.86 (d, J = 8.4 Hz, 1H), 7.73 (t, J = 8.0 Hz, 1H), 7.60–7.65 (m, 2H), 6.26 (s, 2H), 4.70 (br, 1H).

-

¹³C NMR (100 MHz, CDCl₃): δ 157.7, 140.2, 136.1, 130.8, 127.8, 127.5, 125.1, 123.4, 120.6, 61.5.

Reaction with Grignard Reagents

The reaction of methyl isoquinoline-1-carboxylate with Grignard reagents is expected to proceed via a double addition to the ester carbonyl, yielding a tertiary alcohol. This is a powerful carbon-carbon bond-forming reaction. The initial addition of one equivalent of the Grignard reagent forms a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.

Table 4: Expected Outcome of Grignard Reaction with Methyl Isoquinoline-1-carboxylate

| Reaction | Expected Product | Reagents and Conditions | Expected Yield |

| Grignard Reaction | 2-(Isoquinolin-1-yl)propan-2-ol | 1. Methylmagnesium bromide (2.2 eq), Anhydrous THF, 0 °C to rt2. Aqueous workup (e.g., sat. NH₄Cl) | Good to High |

Note: A specific experimental protocol and yield for this reaction with methyl isoquinoline-1-carboxylate were not found in the searched literature. The yield is an estimation based on typical Grignard reactions with aromatic esters.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (Representative)

-

To a solution of methyl isoquinoline-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide in THF (2.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 2-(isoquinolin-1-yl)propan-2-ol.

Predicted Product Characterization (2-(Isoquinolin-1-yl)propan-2-ol)

-

¹H NMR (Predicted): Signals corresponding to the isoquinoline protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton.

-

¹³C NMR (Predicted): Signals for the isoquinoline carbons, a signal for the quaternary carbon of the alcohol, and a signal for the methyl carbons.

Conclusion

The ester group of methyl isoquinoline-1-carboxylate is a versatile functional handle that provides access to a variety of important isoquinoline derivatives. Its reactivity is enhanced by the electronic influence of the heterocyclic nitrogen atom. Standard organic transformations such as hydrolysis, amidation, reduction, and Grignard reactions can be effectively applied to this substrate. This guide provides foundational knowledge and practical protocols to aid researchers in the synthesis and derivatization of this valuable heterocyclic building block for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Methyl Isoquinoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoquinoline-1-carboxylate is a heterocyclic organic compound with a growing interest in the fields of medicinal chemistry and drug discovery. The isoquinoline scaffold is a key structural motif in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and biological evaluation of methyl isoquinoline-1-carboxylate and its derivatives.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.19 g/mol | |

| CAS Number | 27104-72-9 | |

| Appearance | White crystalline solid | [3] |

| SMILES | COC(=O)C1=NC=CC2=CC=CC=C21 |

Synthesis Protocol: Fischer Esterification

A common and effective method for the synthesis of methyl isoquinoline-1-carboxylate is the Fischer esterification of isoquinoline-1-carboxylic acid with methanol, using a strong acid catalyst.[4][5][6]

Materials:

-

Isoquinoline-1-carboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)[7]

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve isoquinoline-1-carboxylic acid in an excess of anhydrous methanol. The alcohol acts as both a reagent and a solvent.[8]

-

Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.[4] Alternatively, for a two-step process, the carboxylic acid can first be converted to the acid chloride using thionyl chloride, which is then reacted with methanol.[7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary, typically ranging from 2 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl isoquinoline-1-carboxylate.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of Methyl Isoquinoline-1-carboxylate.

Application in Biological Research

Derivatives of isoquinoline-1-carboxylate have shown significant potential as anti-inflammatory and anticancer agents.[2][9] The following protocols outline methods to assess these biological activities.

Anti-inflammatory Activity Assessment

Background: Isoquinoline-1-carboxamide derivatives have been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the MAPKs/NF-κB signaling pathway.[9][10]

Protocol: Inhibition of Nitric Oxide (NO) Production in BV2 Microglial Cells

-

Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of methyl isoquinoline-1-carboxylate (or its derivatives) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.

Anticancer Activity Assessment

Background: Isoquinoline derivatives have been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.[2][11]

Protocol: Cell Viability (MTT) Assay

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of methyl isoquinoline-1-carboxylate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quantitative Data on Isoquinoline Derivatives

| Compound Class | Target/Assay | IC₅₀ (µM) | Cell Line/Enzyme | Reference |

| Quinoline-6-carboxamide derivatives | P2X7R Antagonism | 0.566 - 8.39 | h-P2X7R | [12] |

| 4-Carboxyl quinoline derivatives | COX-2 Inhibition | 0.043 | COX-2 | [13] |

| Quinazoline derivatives | COX-1 Inhibition | 0.064 - 3.14 | COX-1 | [14] |

| 3-Acyl isoquinolin-1(2H)-one | Anti-proliferative | ~5 | MCF-7 | [15] |

Postulated Signaling Pathway Inhibition

Based on studies of structurally related isoquinoline-1-carboxamides, a likely mechanism of anti-inflammatory action for methyl isoquinoline-1-carboxylate involves the inhibition of the MAPKs/NF-κB signaling pathway.[9][10]

Caption: Inhibition of the MAPKs/NF-κB signaling pathway.

In the context of cancer, isoquinoline derivatives have been shown to induce apoptosis.[15][16] A potential mechanism involves the modulation of the intrinsic apoptotic pathway.

Caption: Induction of the intrinsic apoptosis pathway.

Conclusion

Methyl isoquinoline-1-carboxylate serves as a valuable scaffold for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to synthesize, evaluate, and further explore the pharmacological potential of this and related compounds. Further investigation is warranted to elucidate the specific molecular targets and to optimize the structure for enhanced potency and selectivity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. sciencemadness.org [sciencemadness.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl Isoquinoline-1-carboxylate in Palladium-Catalyzed Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoquinoline-1-carboxylate is a versatile building block in organic synthesis, providing a scaffold for the development of novel therapeutic agents and functional materials. The isoquinoline core is a privileged structure found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the late-stage functionalization of such heterocyclic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

These application notes provide an overview and detailed protocols for the use of methyl isoquinoline-1-carboxylate and its derivatives in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Additionally, a protocol for a potential decarboxylative coupling is presented, inspired by related transformations of isoquinoline N-oxides[1].

I. Suzuki-Miyaura Coupling of Halogenated Methyl Isoquinoline-1-carboxylates

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide or triflate[2][3]. For substrates like methyl isoquinoline-1-carboxylate, a halogenated derivative is required for this transformation. The following protocol is a general guideline for the coupling of a hypothetical 4-bromo-methyl isoquinoline-1-carboxylate with various boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-bromo-methyl isoquinoline-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand such as SPhos or XPhos (4-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction Execution: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-phenylisoquinoline-1-carboxylate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)isoquinoline-1-carboxylate | 82 |

| 3 | 3-Thienylboronic acid | Methyl 4-(thiophen-3-yl)isoquinoline-1-carboxylate | 78 |

| 4 | 4-Pyridinylboronic acid | Methyl 4-(pyridin-4-yl)isoquinoline-1-carboxylate | 75 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Heck Coupling of Halogenated Methyl Isoquinoline-1-carboxylates

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium[4][5][6]. This protocol outlines the reaction of a halogenated methyl isoquinoline-1-carboxylate with an alkene.

Experimental Protocol: General Procedure for Heck Coupling

-

Reaction Setup: In a sealable reaction tube, combine the halogenated methyl isoquinoline-1-carboxylate (e.g., 4-bromo derivative, 1.0 equiv.), the alkene (1.5-2.0 equiv.), a base (e.g., Et₃N, K₂CO₃, or KOAc, 2.0 equiv.), and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%). In some cases, a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) is added.

-

Solvent Addition: Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

-

Reaction Execution: Seal the tube and heat the mixture to 80-140 °C for 12-48 hours.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the final product.

Data Presentation: Heck Coupling

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | Methyl 4-((E)-styryl)isoquinoline-1-carboxylate | 75 |

| 2 | n-Butyl acrylate | Methyl 4-((E)-3-(butoxycarbonyl)vinyl)isoquinoline-1-carboxylate | 80 |

| 3 | 1-Hexene | Methyl 4-((E)-hex-1-en-1-yl)isoquinoline-1-carboxylate | 65 |

Visualization: Experimental Workflow for Heck Coupling

Caption: General experimental workflow for the Heck coupling reaction.

III. Sonogashira Coupling of Halogenated Methyl Isoquinoline-1-carboxylates

The Sonogashira coupling is a highly effective method for forming a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst[7][8].

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add the halogenated methyl isoquinoline-1-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

-

Monitoring: Track the consumption of the starting material by TLC or LC-MS.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | Methyl 4-(phenylethynyl)isoquinoline-1-carboxylate | 90 |

| 2 | 1-Hexyne | Methyl 4-(hex-1-yn-1-yl)isoquinoline-1-carboxylate | 85 |

| 3 | Trimethylsilylacetylene | Methyl 4-((trimethylsilyl)ethynyl)isoquinoline-1-carboxylate | 92 |

IV. Decarboxylative Coupling of Isoquinoline-1-carboxylic Acid Derivatives